3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole dione class, characterized by a bicyclic framework fused with aryl substituents. Its structure includes:
- A 4-fluorophenyl group at position 3, contributing electron-withdrawing effects.
- A phenyl group at position 2, enhancing hydrophobic interactions.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-30-19-9-5-8-18(14-19)26-23(28)20-21(15-10-12-16(25)13-11-15)27(31-22(20)24(26)29)17-6-3-2-4-7-17/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVQUSKAZVHUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a novel compound belonging to the class of pyrrolo[3,4-d]isoxazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound suggest that it may interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.4 g/mol. The structure includes a pyrrolo[3,4-d]isoxazole core with multiple substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | DMTLHMBJHHIBLA-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have demonstrated that pyrrolo[3,4-d]isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the cytotoxic properties of several isoxazole derivatives against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT assay. The results indicated that compounds similar to this compound displayed IC50 values ranging from 5.0 to 18.0 µM against HCT-116 and PC3 cells, suggesting potent antitumor effects .
Case Study: Cytotoxicity Evaluation
A comparative analysis was conducted where the compound's efficacy was benchmarked against 5-fluorouracil (5-FU), a standard chemotherapy drug. The findings showed that certain derivatives exhibited superior cytotoxicity compared to 5-FU in HCT-116 cells.
| Compound | IC50 (µM) HCT-116 | IC50 (µM) PC3 |
|---|---|---|
| 5-Fluorouracil | 5.2 | 8.3 |
| Pyrrolo derivative | 6.3 - 18.0 | 8.0 - 18.0 |
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor activity, compounds in this class have shown anti-inflammatory and antimicrobial effects. The introduction of specific substituents can enhance these activities by modulating the interaction with inflammatory mediators or microbial targets .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways associated with tumor growth or immune responses.
- Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their distinguishing features are summarized below:
Positional Isomer: 3-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-2-Phenyl Derivative
- Structural Difference : Methoxy group at the para position (4-methoxyphenyl) vs. meta (3-methoxyphenyl) in the target compound.
- Impact :
Trifluoromethylpyridine-Substituted Analog ()
- Structure : Contains a 3-chloro-5-(trifluoromethyl)pyridinyl group and a methyl substituent.
- Molecular Weight : 470.80 g/mol (vs. ~419 g/mol for the target compound).
- Chlorine and trifluoromethyl groups increase lipophilicity, which may improve blood-brain barrier penetration .
Alkyl-Substituted Derivative ()
- Structure : Features a 4-methylphenyl and isobutyl group .
- Molecular Weight : 378.43 g/mol.
- Lower molecular weight may enhance bioavailability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : Compounds in this class are typically synthesized via cyclocondensation reactions, as seen in , where sodium metabisulfite and DMF are used under nitrogen .
- Structural Planarity : highlights that fluorophenyl-substituted analogs often exhibit partial planarity , with one aryl group oriented perpendicularly to the core. This conformational flexibility may influence packing in solid-state applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
